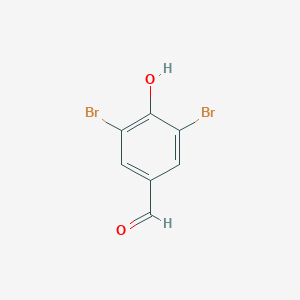

3,5-Dibromo-4-hydroxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRHGLQCOLNZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183889 | |

| Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-77-5 | |

| Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2973-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Presence of 3,5-Dibromo-4-hydroxybenzaldehyde in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine algae, particularly species from the Rhodomelaceae family, are a rich source of halogenated secondary metabolites, among which 3,5-dibromo-4-hydroxybenzaldehyde has garnered significant scientific interest. This technical guide provides a comprehensive overview of the natural occurrence of this bromophenol in marine algae, its diverse bioactive properties, and the underlying molecular mechanisms of action. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside a proposed biosynthetic pathway. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this promising marine-derived compound.

Introduction

This compound is a brominated phenolic compound that has been identified as a significant secondary metabolite in various species of marine red algae. Its structure, characterized by a benzaldehyde (B42025) core with two bromine atoms and a hydroxyl group, contributes to its notable biological activities. These activities, ranging from antioxidant and anti-inflammatory to anticancer effects, have positioned this compound as a compound of interest for pharmaceutical and nutraceutical applications. This guide delves into the current scientific knowledge surrounding its natural occurrence, biological functions, and the methodologies employed for its study.

Natural Occurrence in Marine Algae

This compound has been predominantly isolated from red algae belonging to the family Rhodomelaceae. Species of the genera Polysiphonia and Rhodomela are particularly known to produce this compound. The presence of this and other brominated phenols is believed to be a part of the algae's chemical defense mechanism against herbivores and pathogens.

Data Presentation: Quantitative Occurrence

While numerous studies have reported the isolation of this compound from marine algae, comprehensive quantitative data remains limited in the scientific literature. The following table summarizes the available information on its occurrence.

| Marine Alga Species | Family | Concentration/Yield | Reference |

| Polysiphonia urceolata | Rhodomelaceae | Data not explicitly quantified in reviewed literature. | [1] |

| Polysiphonia stricta | Rhodomelaceae | Data not explicitly quantified in reviewed literature. | [1] |

Further quantitative studies are required to establish the typical concentration range of this compound in various marine algal species.

Bioactive Properties and Potential Applications

This compound exhibits a wide spectrum of biological activities, making it a promising candidate for drug development.

-

Antioxidant Activity: The phenolic hydroxyl group in its structure allows this compound to act as a potent free radical scavenger. This antioxidant capacity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

-

Anti-inflammatory Effects: The compound has been shown to suppress inflammatory responses by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This suggests its potential use in the management of inflammatory disorders.

-

Anticancer Properties: Preliminary studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and growth.

-

Enzyme Inhibition: Research has also explored its role as an inhibitor of various enzymes, which could be harnessed for therapeutic purposes.

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate specific intracellular signaling pathways.

Nrf2/HO-1 Pathway Activation

This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2][3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By promoting the nuclear translocation of Nrf2, the compound enhances the cellular defense mechanisms against oxidative stress.[2][3][4][5]

Modulation of MAPK/NF-κB Signaling

In the context of inflammation, this compound has been shown to inhibit the activation of the MAPK and NF-κB signaling cascades.[6][7][8] These pathways are central to the production of pro-inflammatory cytokines and mediators. By downregulating these pathways, the compound exerts its anti-inflammatory effects.

Experimental Protocols

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from marine algae is outlined below. This protocol is based on methodologies reported in the literature and may require optimization depending on the algal species and available equipment.

Quantitative Analysis by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in algal extracts.[9][10]

-

Sample Preparation:

-

A known weight of dried and powdered algal material is extracted with a suitable solvent (e.g., methanol) using sonication or maceration.[11]

-

The extract is filtered (e.g., through a 0.45 µm syringe filter) prior to injection.

-

-

HPLC System and Conditions:

-

Column: A reversed-phase column, such as a C8 or C18, is typically used.[9][10]

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol is commonly employed.[9][10]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance (typically around 280-290 nm).

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the algal extract is then determined by comparing its peak area to the calibration curve.

-

Proposed Biosynthetic Pathway

The biosynthesis of brominated phenols in marine algae is generally accepted to be catalyzed by vanadium-dependent bromoperoxidase enzymes.[12] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that subsequently brominates a phenolic precursor. While the specific pathway to this compound in red algae has not been fully elucidated, a plausible route can be proposed based on known biosynthetic pathways of related compounds.

The pathway likely begins with the shikimate pathway, leading to the formation of aromatic amino acids like L-tyrosine. L-tyrosine can then be converted to p-coumaric acid, a key intermediate in the phenylpropanoid pathway. A subsequent chain-shortening reaction, possibly analogous to pathways observed in other organisms, could lead to the formation of p-hydroxybenzaldehyde. This precursor would then undergo a two-step enzymatic bromination catalyzed by a bromoperoxidase to yield this compound.

Conclusion

This compound stands out as a marine natural product with significant therapeutic potential. Its presence in red algae, coupled with its diverse and potent bioactivities, warrants further investigation. This technical guide has consolidated the current knowledge on its natural occurrence, biological effects, and the analytical methods for its study. Future research should focus on obtaining more quantitative data on its concentration in various algal species, fully elucidating its biosynthetic pathway, and conducting more extensive preclinical and clinical studies to validate its therapeutic applications. The information presented herein provides a solid foundation for researchers and drug development professionals to advance the exploration of this promising compound from the sea.

References

- 1. This compound | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [agris.fao.org]

- 8. [PDF] 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of extraction on HPLC quantification of major pigments from benthic microalgae - Archiv für Hydrobiologie Volume 157 Number 3 — Schweizerbart science publishers [schweizerbart.de]

- 12. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

The Bromine Revolution: A Technical Guide to the Biosynthesis of Brominated Aromatic Compounds in Marine Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast reservoir of chemical diversity, harboring microorganisms that have evolved unique biosynthetic capabilities. Among these are marine bacteria, particularly of the genus Pseudoalteromonas, which are prolific producers of a wide array of brominated aromatic compounds. These molecules exhibit potent biological activities, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymatic players, regulatory mechanisms, and experimental methodologies involved in the production of these fascinating natural products.

Core Biosynthetic Machinery: The bmp Gene Cluster

The genetic blueprint for the biosynthesis of many brominated aromatic compounds in marine bacteria, such as the potent antibiotic pentabromopseudilin (B80150), is encoded within the brominated marine pyrroles/phenols (bmp) biosynthetic gene cluster .[1][2] This cluster orchestrates a modular biosynthetic strategy, assembling brominated phenolic and pyrrole (B145914) precursors, which can then be coupled to form more complex structures.

Several versions of the bmp gene cluster have been identified across different Pseudoalteromonas species and even in other marine bacteria like Marinomonas mediterranea, indicating a complex evolutionary history involving vertical inheritance and potential horizontal gene transfer.[3]

Key Enzymes and their Functions

The bmp gene cluster encodes a suite of enzymes with specialized functions in the construction of brominated aromatic compounds.

| Gene | Enzyme | Function |

| bmp1 | Thioesterase (TE) | Cleavage of the final product from the acyl carrier protein (ACP). |

| bmp2 | Flavin-dependent brominase | Catalyzes the iterative bromination of the pyrrole precursor. |

| bmp3 | Flavin-dependent dehydrogenase | Oxidation of the proline ring to a pyrrole. |

| bmp4 | Proline adenyl transferase | Activation and loading of L-proline onto the acyl carrier protein (ACP) domain of Bmp1. |

| bmp5 | Flavin-dependent decarboxylating phenol (B47542) brominase | Catalyzes the bromination and subsequent decarboxylative bromination of 4-hydroxybenzoic acid. |

| bmp6 | Chorismate lyase | Converts chorismate to 4-hydroxybenzoic acid (4-HBA), the precursor for the bromophenol moiety.[2] |

| bmp7 | Cytochrome P450 monooxygenase | Catalyzes the oxidative cross-coupling of brominated phenol and pyrrole precursors.[4] |

| bmp8 | Dehalogenase | Removes a bromine atom from a tetrabromopyrrole (B1229813) intermediate to generate the tribromopyrrole necessary for coupling.[5] |

Biosynthetic Pathway of Pentabromopseudilin

The biosynthesis of pentabromopseudilin serves as a prime example of the intricate chemistry directed by the bmp gene cluster. The pathway proceeds through two main branches: the formation of a brominated phenol and a brominated pyrrole, which are then coupled.

References

- 1. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentabromopseudilin - Wikipedia [en.wikipedia.org]

- 3. Diversity and distribution of the bmp gene cluster and its Polybrominated products in the genus Pseudoalteromonas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying Oxidative Coupling Activity of CYP450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3,5-Dibromo-4-hydroxybenzaldehyde CAS number and chemical properties

An In-depth Technical Guide to 3,5-Dibromo-4-hydroxybenzaldehyde

Introduction

This compound is an organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and organic synthesis.[1] Structurally, it is a benzaldehyde (B42025) derivative substituted with two bromine atoms and a hydroxyl group on the aromatic ring.[2] This unique combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable intermediate.[2] It is known to be a marine antibiotic and has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[3] Furthermore, it serves as a crucial precursor for the synthesis of the antibacterial drug Trimethoprim (via 3,4,5-trimethoxybenzaldehyde) and the herbicide Bromoxynil.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 2973-77-5 | [4][5] |

| Molecular Formula | C₇H₄Br₂O₂ | [5][6] |

| Molecular Weight | 279.91 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-Hydroxy-3,5-dibromobenzaldehyde, Bromoxynil aldehyde | [2] |

| Appearance | White to pink or pale brown crystalline powder or needles | [4][7][8][9] |

| Melting Point | 181-185 °C | [3][10] |

| Boiling Point | 273.3 ± 35.0 °C (Predicted) | [9][11] |

| Solubility | Soluble in organic solvents like 1,4-dioxane, DMF, n-octanol, n-pentanol, DMSO, and ethyl acetate.[12][13] Limited solubility in water.[12][13] | |

| pKa | 4.72 ± 0.23 (Predicted) | [9][11] |

| SMILES | C1=C(C=C(C(=C1Br)O)Br)C=O | [6] |

| InChIKey | SXRHGLQCOLNZPT-UHFFFAOYSA-N | [6] |

Spectral Data

-

¹H NMR Spectroscopy: Spectral data is available and can be accessed through chemical databases.[14]

-

¹³C NMR Spectroscopy: Spectral data is available and can be accessed through chemical databases.[15]

-

Mass Spectrometry: The mass spectrum shows characteristic peaks corresponding to the isotopic distribution of the two bromine atoms.[6][16] The top m/z peaks are observed at 279, 280, and 281.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl, aldehyde, and aromatic C-H and C-Br bonds.[6][17]

Experimental Protocols

Synthesis of this compound from p-Cresol (B1678582)

A common industrial synthesis method involves the bromination of p-cresol.[1][18]

Materials:

-

p-Cresol

-

o-Dichlorobenzene (solvent)

-

Bromine

-

Water

Procedure:

-

Nucleus Bromination (Low Temperature): A solution of p-cresol in o-dichlorobenzene is prepared. Bromine is added dropwise to this solution while maintaining the temperature between 20-42°C. This step selectively brominates the aromatic ring at the positions ortho to the hydroxyl group.[1][18]

-

Side-Chain Bromination (High Temperature): Following the initial bromination, the reaction mixture is heated to a temperature of 145-168°C.[1] A second portion of bromine is then added dropwise. At this elevated temperature, the methyl group is brominated, forming a dibromomethyl group.[1][18]

-

Hydrolysis: After the side-chain bromination is complete, water is added to the reaction mixture. The mixture is heated and stirred at approximately 100-120°C for 4-5 hours to hydrolyze the dibromomethyl group to an aldehyde group.[1][18]

-

Isolation and Purification: The reaction mixture is cooled, allowing the product, this compound, to crystallize.[18] The solid product is then collected by filtration, washed (e.g., with o-dichlorobenzene), and dried to yield the final product.[1][18] The HBr gas generated during the reaction can be recovered for reuse.[1]

// Nodes PCresol [label="p-Cresol in\no-Dichlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromine1 [label="Bromine (Br₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; NucleusBromination [label="Nucleus Bromination", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Intermediate1 [label="3,5-Dibromo-p-cresol", fillcolor="#FBBC05", fontcolor="#202124"]; Bromine2 [label="Bromine (Br₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; SideChainBromination [label="Side-Chain\nBromination", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Intermediate2 [label="4-Hydroxy-3,5-dibromobenzal\nbromide", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Product [label="3,5-Dibromo-4-\nhydroxybenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Edges PCresol -> NucleusBromination; Bromine1 -> NucleusBromination [label="20-42°C"]; NucleusBromination -> Intermediate1; Intermediate1 -> SideChainBromination; Bromine2 -> SideChainBromination [label="145-168°C"]; SideChainBromination -> Intermediate2; Intermediate2 -> Hydrolysis; Water -> Hydrolysis [label="100-120°C"]; Hydrolysis -> Product; }

Caption: Synthesis workflow for this compound.

Solubility Determination by Saturation Shake-Flask Method

This protocol is used to determine the equilibrium solubility of the compound in various solvents at different temperatures.[12][13]

Materials:

-

This compound (solute)

-

Selected solvents (e.g., ethanol, water, DMSO, etc.)

-

Thermostatic shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed flask.

-

Equilibration: The flasks are placed in a thermostatic shaker set to a constant temperature (e.g., 278.15 K). The mixture is agitated for a sufficient time to ensure equilibrium is reached (typically several hours).

-

Phase Separation: After equilibration, agitation is stopped, and the flasks are left undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn, filtered, and immediately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then quantified using a calibrated HPLC method.

-

Data Collection: The experiment is repeated at various temperatures (e.g., in increments of 5 K up to 323.15 K) to determine the temperature dependence of solubility.

Safety and Handling

This compound is classified as an irritant.[6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][19]

Handling Precautions:

-

Use with adequate ventilation and minimize dust generation.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[7][20]

-

In case of exposure, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[7][20]

-

If inhaled, move to fresh air.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][21]

-

Keep away from incompatible substances such as strong oxidizing agents.[20]

-

The compound is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., Nitrogen).[21]

// Nodes Compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Chemical & Physical Properties", fillcolor="#FBBC05", fontcolor="#202124"]; Applications [label="Key Applications", fillcolor="#FBBC05", fontcolor="#202124"]; Safety [label="Safety & Handling", fillcolor="#FBBC05", fontcolor="#202124"];

Intermediate [label="Chemical Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pharma [label="Pharmaceuticals (e.g., Trimethoprim precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals (e.g., Bromoxynil precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bio [label="Biological Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibacterial [label="Antibacterial Agent", fillcolor="#34A853", fontcolor="#FFFFFF"];

Irritant [label="Irritant (Skin, Eye, Respiratory)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPE [label="Requires PPE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Storage [label="Inert Atmosphere Storage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Properties; Compound -> Applications; Compound -> Safety;

Applications -> Intermediate; Intermediate -> Pharma; Intermediate -> Agro;

Applications -> Bio; Bio -> Antibacterial;

Safety -> Irritant; Safety -> PPE; Safety -> Storage; }

Caption: Core attributes of this compound.

References

- 1. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

- 2. CAS 2973-77-5: this compound [cymitquimica.com]

- 3. This compound | 2973-77-5 [chemicalbook.com]

- 4. This compound | 2973-77-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 2973-77-5 | TCI Deutschland GmbH [tcichemicals.com]

- 9. This compound CAS#: 2973-77-5 [m.chemicalbook.com]

- 10. 3,5-二溴-4-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2973-77-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound(2973-77-5) 1H NMR [m.chemicalbook.com]

- 15. This compound(2973-77-5) 13C NMR [m.chemicalbook.com]

- 16. This compound(2973-77-5) MS spectrum [chemicalbook.com]

- 17. This compound(2973-77-5) IR Spectrum [m.chemicalbook.com]

- 18. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 19. This compound 98 2973-77-5 [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic and Synthetic Profile of 3,5-Dibromo-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Dibromo-4-hydroxybenzaldehyde, a compound of interest for its potential therapeutic applications. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for obtaining these spectra. Furthermore, this guide outlines the synthesis of the compound and visualizes its interaction with key biological signaling pathways.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.80 | s | 1H | Aldehyde proton (-CHO) |

| 8.00 | s | 2H | Aromatic protons (H-2, H-6) |

| 6.40 | s (broad) | 1H | Hydroxyl proton (-OH) |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 188.2 | C=O (Aldehyde) |

| 154.4 | C-4 (Aromatic) |

| 133.7 | C-2, C-6 (Aromatic) |

| 131.3 | C-1 (Aromatic) |

| 110.7 | C-3, C-5 (Aromatic) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~3080 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1570, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (hydroxyl group) |

| ~870 | Strong | C-H out-of-plane bend (aromatic) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum:

| m/z | Relative Intensity (%) | Possible Fragment |

| 282 | 45.2 | [M+4]⁺ (isotope peak) |

| 281 | 53.7 | [M+3]⁺ (isotope peak) |

| 280 | 90.4 | [M+2]⁺ (isotope peak) |

| 279 | 100.0 | [M+1]⁺ (isotope peak) |

| 278 | 47.8 | [M]⁺ (molecular ion) |

| 277 | 49.9 | [M-H]⁺ |

| 251 | 10.1 | [M-CO]⁺ |

| 223 | 6.4 | [M-CHO-Br]⁺ |

| 170 | 11.8 | [C₆H₂BrO]⁺ |

| 143 | 8.4 | [C₆H₂Br]⁺ |

| 91 | 14.3 | [C₆H₃O]⁺ |

| 63 | 45.3 | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These are based on standard techniques and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v). The sample should be fully dissolved to ensure a homogeneous solution.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a beam of electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Synthesis and Biological Interaction Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its interaction with key cellular signaling pathways.

Synthesis Workflow

Caption: Synthesis of this compound from p-cresol.

Interaction with MAPK and NF-κB Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

An In-depth Technical Guide on 3,5-Dibromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde with applications in organic synthesis and potential biological activities. This document consolidates available data on its physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its known biological relevance.

Core Data Presentation

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 279.91 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 2973-77-5 | --INVALID-LINK--[1] |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK--[3] |

| Melting Point | 181-185 °C | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 273.3 ± 35.0 °C | --INVALID-LINK-- |

| SMILES | O=Cc1cc(Br)c(O)c(Br)c1 | --INVALID-LINK--[2] |

| InChI | InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | --INVALID-LINK--[2] |

Crystal Structure

As of the latest available data, a definitive crystal structure for this compound, including unit cell parameters and space group, has not been publicly reported in crystallographic databases.

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the bromination of p-cresol (B1678582). The following protocol is a detailed methodology based on patented industrial processes.[4][5]

Objective: To synthesize this compound from p-cresol.

Materials:

-

p-Cresol

-

o-Dichlorobenzene (solvent)

-

Bromine

-

Hydrobromic acid (HBr), 10-20% solution

-

Standard laboratory glassware for organic synthesis (three-necked flask, condenser, dropping funnel, mechanical stirrer)

-

Heating and cooling apparatus

-

Filtration apparatus

-

Drying oven

Methodology:

Step 1: Low-Temperature Bromination (Nuclear Bromination)

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve p-cresol in o-dichlorobenzene.

-

Cool the solution to a temperature between 32-42°C.

-

Slowly add bromine to the reaction mixture over a period of 4-5.5 hours while maintaining the temperature. The molar ratio of bromine to p-cresol should be approximately 2:1.[4]

-

After the addition is complete, continue stirring for an additional 30 minutes to 2 hours to ensure the completion of the nuclear bromination to 2,6-dibromo-p-cresol.

Step 2: High-Temperature Bromination (Side-Chain Bromination)

-

Heat the reaction mixture from the previous step to a temperature between 145-168°C.

-

Slowly add a second portion of bromine to the reaction mixture.

-

Maintain the high temperature and continue stirring for several hours to facilitate the bromination of the methyl group, forming 4-hydroxy-3,5-dibromobenzal bromide.[4]

Step 3: Hydrolysis

-

Cool the reaction mixture.

-

In a separate hydrolysis reactor, prepare a 10-20% solution of hydrobromic acid.

-

Transfer the bromination reaction mixture to the hydrolysis reactor.

-

Heat the mixture to a temperature between 85-120°C and reflux with stirring for 4-5 hours to hydrolyze the benzal bromide to the aldehyde.[5]

Step 4: Isolation and Purification

-

After hydrolysis, cool the reaction mixture to 90-110°C to allow for spontaneous nucleation.

-

Continue cooling to 45-55°C to complete the crystallization of the product.

-

Filter the crude this compound.

-

Wash the collected solid with water to remove any remaining acid and inorganic byproducts.

-

Dry the purified product in an oven. The final product is a white to light yellow crystalline powder.[5]

Mandatory Visualization

References

- 1. 3,5-ジブロモ-4-ヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2973-77-5 [chemicalbook.com]

- 4. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 5. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Solubility and Stability of 3,5-Dibromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde with applications as a fungicide and as an intermediate in the synthesis of pharmaceuticals, including antiviral drugs.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in synthesis, formulation, and development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents and discusses its known stability characteristics. Detailed experimental protocols for determining these properties are also presented to aid researchers in their laboratory work.

Solubility Profile

The solubility of this compound has been systematically determined in sixteen different solvents across a temperature range of 278.15 K to 323.15 K.[2] The mole fraction solubility generally increases with temperature in all tested solvents.[2] The solubility is highest in 1,4-dioxane (B91453) and lowest in water.[2]

Quantitative Solubility Data

The mole fraction solubility (x) of this compound in various solvents at different temperatures is summarized in the table below.[2]

| Temperature (K) | Water (10^5 * x) | Methanol (B129727) (10^3 * x) | Ethanol (10^3 * x) | Isopropanol (B130326) (10^2 * x) | n-Butanol (10^2 * x) | N,N-Dimethylformamide (DMF) (10^1 * x) | Dimethylsulfoxide (DMSO) (10^1 * x) | Ethyl Acetate (B1210297) (10^2 * x) | Acetonitrile (B52724) (10^3 * x) | 1,4-Dioxane (10^1 * x) | Cyclohexane (B81311) (10^5 * x) | n-Propanol (10^2 * x) | Isobutanol (10^2 * x) | n-Pentanol (10^2 * x) | n-Octanol (10^1 * x) | Ethylene Glycol (EG) (10^3 * x) |

| 278.15 | 2.11 | 3.49 | 6.81 | 1.01 | 2.01 | 1.19 | 0.51 | 3.29 | 4.41 | 1.62 | 2.98 | 1.29 | 1.71 | 2.68 | 1.01 | 6.11 |

| 283.15 | 2.63 | 4.31 | 8.21 | 1.21 | 2.39 | 1.39 | 0.61 | 4.01 | 5.31 | 1.88 | 3.73 | 1.54 | 2.03 | 3.18 | 1.21 | 7.41 |

| 288.15 | 3.21 | 5.21 | 9.81 | 1.45 | 2.81 | 1.61 | 0.73 | 4.81 | 6.31 | 2.18 | 4.58 | 1.81 | 2.39 | 3.71 | 1.41 | 8.91 |

| 293.15 | 3.91 | 6.21 | 1.17 | 1.71 | 3.31 | 1.88 | 0.88 | 5.71 | 7.51 | 2.51 | 5.61 | 2.11 | 2.81 | 4.41 | 1.68 | 1.06 |

| 298.15 | 4.71 | 7.41 | 1.38 | 2.01 | 3.89 | 2.18 | 1.05 | 6.71 | 8.81 | 2.91 | 6.81 | 2.49 | 3.29 | 5.11 | 1.98 | 1.25 |

| 303.15 | 5.71 | 8.81 | 1.62 | 2.38 | 4.58 | 2.51 | 1.25 | 7.81 | 1.04 | 3.38 | 8.21 | 2.91 | 3.81 | 6.01 | 2.31 | 1.47 |

| 308.15 | 6.81 | 1.04 | 1.89 | 2.81 | 5.31 | 2.91 | 1.48 | 9.11 | 1.22 | 3.91 | 9.81 | 3.41 | 4.41 | 6.91 | 2.71 | 1.72 |

| 313.15 | 8.11 | 1.22 | 2.21 | 3.29 | 6.21 | 3.38 | 1.75 | 1.06 | 1.42 | 4.51 | 1.17 | 3.98 | 5.11 | 8.01 | 3.18 | 2.01 |

| 318.15 | 9.61 | 1.43 | 2.58 | 3.81 | 7.21 | 3.89 | 2.05 | 1.22 | 1.65 | 5.21 | 1.38 | 4.61 | 5.91 | 9.21 | 3.69 | 2.33 |

| 323.15 | 1.14 | 1.67 | 2.98 | 4.41 | 8.31 | 4.49 | 2.39 | 1.41 | 1.91 | 6.01 | 1.61 | 5.31 | 6.81 | 1.06 | 4.29 | 2.71 |

Data extracted from the Journal of Chemical & Engineering Data, 2020, 65 (7), pp 3744-3753.[2]

The ranking of solvents by mole fraction solubility at the studied temperatures is: 1,4-dioxane > (DMF, n-octanol) > n-pentanol > DMSO > ethyl acetate > n-butanol > isobutanol > n-propanol > isopropanol > (ethanol, EG) > acetonitrile > methanol > cyclohexane > water.[2]

Experimental Protocol for Solubility Determination

The solubility data presented was obtained using a saturation shake-flask method under atmospheric pressure.[2][3]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (accuracy ± 0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

An excess amount of solid this compound is added to a known mass of the selected solvent in the jacketed glass vessel.

-

The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to reach solid-liquid equilibrium (typically >24 hours).

-

After stirring, the suspension is allowed to settle for at least 12 hours to ensure complete sedimentation of undissolved solids.

-

A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

-

The collected sample is immediately diluted with a suitable solvent (often the mobile phase of the HPLC) to prevent precipitation.

-

The concentration of this compound in the diluted sample is determined by a validated HPLC method.

-

The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent.

-

This procedure is repeated at each desired temperature.

Visualization of Solubility Determination Workflow

Caption: Experimental workflow for solubility determination.

Stability Profile

Detailed quantitative stability studies for this compound under various stress conditions (pH, oxidation, photolysis, thermal) are not extensively available in the public literature. However, supplier recommendations and the general chemical nature of aromatic aldehydes provide some insight into its stability.

General Stability and Storage

The following table summarizes the known stability information and recommended storage conditions.

| Condition | Stability Information / Recommendation |

| Light | Protect from light.[3] Photolytic degradation is a common pathway for aromatic aldehydes. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen).[3] This suggests sensitivity to oxidation. |

| Temperature | Recommended storage at 10°C - 25°C.[3] The melting point is 181-185 °C, indicating high thermal stability in its solid form. |

| pH | No specific data is available. Aromatic aldehydes can be susceptible to degradation under strongly acidic or basic conditions. |

General Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to establish the intrinsic stability of a compound and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology: A validated stability-indicating HPLC method capable of separating the intact compound from all potential degradation products is required.

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the sample before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Neutralize the sample before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the sample at room temperature, protected from light, for a defined period.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven for a defined period.

-

Dissolve the stressed solid and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both samples by HPLC.

-

Analysis:

-

Monitor the samples at various time points.

-

Quantify the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

-

Aim for 5-20% degradation of the active substance to ensure that the primary degradation products are formed without excessive secondary degradation.

Visualization of Forced Degradation Workflow

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides essential data on the solubility of this compound in a variety of solvents, which is critical for its application in chemical synthesis and purification processes. While comprehensive quantitative stability data is limited, the available information suggests that the compound should be protected from light and oxygen. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed solubility and stability assessments, ensuring the quality and reliability of their work in drug discovery and development. Further forced degradation studies are recommended to fully elucidate the stability profile and potential degradation pathways of this compound.

References

physical and chemical properties of 3,5-Dibromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with diverse applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. Its structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and two bromine atoms on the benzene (B151609) ring, make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Hydroxy-3,5-dibromobenzaldehyde, Benzaldehyde (B42025), 3,5-dibromo-4-hydroxy- | [3] |

| CAS Number | 2973-77-5 | [4] |

| Molecular Formula | C₇H₄Br₂O₂ | |

| Molecular Weight | 279.91 g/mol | [2] |

| Appearance | White to off-white or pale brown crystalline powder or needles | |

| Melting Point | 181-185 °C | [2] |

| Boiling Point (Predicted) | 273.3 ± 35.0 °C | |

| Storage Conditions | Store at room temperature, under an inert atmosphere, protected from light. |

Table 2: Solubility of this compound in Various Solvents at 298.15 K

The solubility of this compound has been experimentally determined in a range of solvents. The following table summarizes its mole fraction solubility in selected solvents at 298.15 K.

| Solvent | Mole Fraction (x₁) |

| 1,4-Dioxane | 0.1192 |

| N,N-Dimethylformamide (DMF) | 0.1121 |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.0617 |

| Ethyl acetate | 0.0453 |

| n-Butanol | 0.0328 |

| n-Propanol | 0.0215 |

| Ethanol | 0.0145 |

| Acetonitrile | 0.0128 |

| Methanol | 0.0093 |

| Water | 0.00002 |

Data extracted from the Journal of Chemical & Engineering Data.[5]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Key Spectral Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR | Data available, refer to spectral databases.[6] |

| ¹³C NMR | Data available, refer to spectral databases. |

| Mass Spectrometry (MS) | Molecular ion peaks consistent with the isotopic distribution of bromine are expected.[7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O (aldehyde), and C-Br stretching are expected. |

Experimental Protocols

Detailed methodologies for the synthesis and solubility determination of this compound are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of p-hydroxybenzaldehyde. The following protocol is adapted from patented synthesis methods.[8][9]

Materials:

-

o-Dichlorobenzene (solvent)

-

Bromine

-

Hydrobromic acid (10-20%)

-

Water

Procedure:

-

Low-Temperature Bromination: Dissolve p-cresol in o-dichlorobenzene in a reaction vessel. Cool the mixture to 32-42 °C.

-

Bromine Addition: Slowly add bromine to the reaction mixture while maintaining the temperature.

-

High-Temperature Bromination: After the initial bromination, heat the reaction mixture to 145-168 °C to facilitate further bromination.

-

Hydrolysis: Cool the reaction mixture and transfer it to a hydrolysis reactor containing hydrobromic acid. Heat the mixture to 85-120 °C and reflux for 4-5 hours to hydrolyze the intermediate.

-

Crystallization and Isolation: Cool the reaction mixture to 45-55 °C to induce crystallization.

-

Purification: Filter the crude product, wash with water, and dry to obtain this compound.

Solubility Determination by the Shake-Flask Method

The equilibrium solubility of this compound in various solvents can be determined using the isothermal shake-flask method.[5][10]

Materials and Equipment:

-

This compound

-

Selected solvents

-

Thermostatic shaker bath

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Place the flasks in a thermostatic shaker bath maintained at a constant temperature (e.g., 298.15 K) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculation: Calculate the mole fraction solubility from the determined concentration. Repeat the experiment at different temperatures as required.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides valuable insights into its potential biological mechanisms. BDB has been shown to exhibit protective effects against oxidative stress and inflammation in skin cells through the modulation of key signaling pathways.[11][12] Given the structural similarities, it is plausible that this compound may exert similar biological effects.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. BDB has been demonstrated to activate this pathway.[11]

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.

NF-κB and MAPK Inflammatory Pathways

Inflammatory responses are often mediated by the NF-κB and MAPK signaling cascades. BDB has been found to suppress these pathways in response to inflammatory stimuli.[12]

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential for biological activity. This technical guide provides a solid foundation of its physicochemical properties and established experimental protocols. The exploration of signaling pathways of structurally related molecules suggests promising avenues for future research into its therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory drug development. Further investigation is warranted to fully elucidate its mechanisms of action and explore its utility in various scientific and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,5-二溴-4-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound(2973-77-5) 1H NMR [m.chemicalbook.com]

- 7. This compound(2973-77-5) MS spectrum [chemicalbook.com]

- 8. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

- 9. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Quest for Marine Gold: A Technical Guide to the Discovery and Isolation of Bromophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds, among which bromophenols stand out for their structural diversity and significant therapeutic potential. These halogenated secondary metabolites, predominantly found in marine algae, sponges, and bacteria, have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and isolation of bromophenols from marine sources, detailing experimental protocols, presenting quantitative data, and illustrating key biological pathways.

Discovery of Bromophenols: A Chemical Ecology Perspective

Bromophenols are synthesized by a variety of marine organisms and are believed to play a role in chemical defense mechanisms.[1] The first discovery of bromophenols from a marine source dates back to 1967 from the red alga Rhodomela larix. Since then, numerous bromophenols have been isolated from various marine species, particularly red algae of the family Rhodomelaceae, as well as from sponges and marine bacteria.[2] The structural diversity of these compounds is vast, ranging from simple brominated phenols to complex polymeric structures.

Experimental Protocols: From Collection to Pure Compound

The successful isolation of bromophenols from marine organisms is a meticulous process that requires careful sample handling and a multi-step purification strategy. The following protocols are a synthesis of established methods and provide a detailed workflow for researchers.

Sample Collection and Preparation

Proper collection and preparation of marine samples are critical to preserve the integrity of the target bromophenols.

-

Collection: Immediately after collection, marine organisms such as algae or sponges should be frozen to prevent enzymatic degradation of secondary metabolites. Long-term storage at -20°C or lower is recommended.

-

Preparation: The frozen sample material is lyophilized (freeze-dried) to remove water, which can interfere with the extraction process. The dried material is then ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction of Bromophenols

The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with bromophenols.

-

Solvent Selection: A sequential extraction with solvents of increasing polarity is commonly employed. Typical solvents include methanol (B129727) (MeOH), dichloromethane (B109758) (CH₂Cl₂), and chloroform (B151607) (CHCl₃).

-

Procedure:

-

The powdered marine sample is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure complete extraction.

-

The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

For less polar bromophenols, subsequent extractions can be performed with dichloromethane or a mixture of methanol and dichloromethane.

-

Fractionation and Purification

The crude extract is a complex mixture that requires further separation to isolate individual bromophenols.

-

Column Chromatography (CC): This is the primary technique for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel or Sephadex LH-20 are commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A typical gradient might start with n-hexane and gradually increase the proportion of ethyl acetate (B1210297) or methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing bromophenols.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of bromophenols from the enriched fractions obtained from column chromatography.

-

Column: A reversed-phase C18 column is most commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is typically employed.

-

Detection: A UV detector is used to monitor the elution of compounds. The retention time and peak purity are used to identify and isolate the pure bromophenol.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC provide information about the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Quantitative Data Presentation

The following tables summarize the quantitative data on the bioactivities of various bromophenols isolated from marine sources.

Table 1: Antioxidant Activity of Bromophenols from Marine Algae

| Compound | Marine Source | Assay | IC₅₀ (µM) | Reference |

| 2,3,6-tribromo-4,5-dihydroxybenzylalcohol | Symphyocladia latiuscula | DPPH | 7.5 | [3] |

| Bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane | Symphyocladia latiuscula | DPPH | 8.1 | [3] |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether | Symphyocladia latiuscula | DPPH | 8.5 | [3] |

| A new bromophenol | Symphyocladia latiuscula | DPPH | 8.5 | [1] |

| Nitrogen-containing bromophenols | Rhodomela confervoides | DPPH | 5.22 - 23.60 | [1] |

| Two new bromophenols | Symphyocladia latiuscula | DPPH | 14.5 and 20.5 µg/mL | [4] |

Table 2: Anticancer Activity of Bromophenols from Marine Algae

| Compound | Cancer Cell Line | IC₅₀ | Reference |

| Bromophenol derivatives | DLD-1 and HCT-116 | 1.32 to 14.6 µM | [3] |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 and HCT-116 | 1.72 and 0.08 µM | [3] |

| Bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | Bel7402 | 8.7 µg/mL | [5] |

| BDDPM | HeLa, RKO, HCT116, U87 | 17.63, 11.37, 10.58, 23.69 µg/mL | [6] |

| Bromophenol 15 | KB, Bel7402, A549 | 3.09, 3.18, 3.54 µg/mL | [6] |

| Bromophenol derivatives | A549, A2780, BGC-823, Bel7402, HCT-8 | 12-21 µM | [6] |

Table 3: Antimicrobial Activity of Bromophenols from Marine Algae

| Compound | Microorganism | MIC | Reference |

| Compound 3.5 | Gram-positive and Gram-negative bacteria | < 70 μg/mL | [3] |

| Compounds 4.1–4.4 | Candida albicans | 10 to 37.5 μg/mL | [7] |

| Aldehyde 4.5 | Pseudomonas fluorescence and Staphylococcus aureus | - | [7] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus aureus | 70–140 μg/mL | [8] |

| 3,4,6-tribromo-5-methoxymethyl-benzene-l,2-diol | Staphylococcus aureus | 2.8 µg/mL | [9] |

| 2,20,3,30-tetrabromo-4,40,5,50-tetrahydroxydiphenylmethane | Aspergillus fumigatus | 0.78 μg/mL | [10] |

Table 4: Total Bromophenol Content in Marine Algae

| Algal Species | Total Bromophenol Content (ng/g wet weight) | Reference |

| Codium fragile (Green Alga) | 0.9 | [11] |

| Pterocladiella capillacea (Red Alga) | 2590 | [11] |

| Padina arborescens, Sargassum siliquastrum, Lobophora variegata (Brown Algae) | 40.9 to 7030 (dry weight) | [12] |

Signaling Pathways and Experimental Workflows

The biological activities of bromophenols are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bromophenol isolation and two key signaling pathways modulated by these compounds.

Conclusion

The discovery and isolation of bromophenols from marine sources represent a promising frontier in the development of new therapeutic agents. The diverse biological activities of these compounds, coupled with their unique chemical structures, make them attractive candidates for further investigation. This guide provides a foundational framework for researchers to embark on the exciting journey of exploring the chemical and biological treasures of the marine world. Continued research in this area is crucial for unlocking the full therapeutic potential of marine bromophenols.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical Exploration of the Electronic Structure of 3,5-Dibromo-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 3,5-Dibromo-4-hydroxybenzaldehyde. While direct comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational protocol based on established practices for analogous compounds, such as substituted benzaldehydes. This guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of the electronic landscape through frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The presented data structures and visualizations serve as a template for researchers undertaking similar computational investigations in the field of drug design and materials science.

Introduction

This compound is an aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical compounds and functional materials.[1] A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate the geometric and electronic properties of such molecules with a high degree of accuracy.[2] This guide outlines the theoretical framework for such an investigation.

Computational Methodology

The following protocol describes a standard and reliable method for the theoretical investigation of substituted benzaldehydes, adapted from studies on similar molecules.[3][4]

Geometry Optimization and Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using the Gaussian suite of programs.[4] The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and effective method for such calculations.[5][6] A split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, especially for molecules containing halogens and lone pairs.[3]

The optimized structure corresponds to a minimum on the potential energy surface, which is confirmed by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a true energy minimum.[5]

Electronic Structure Analysis

Following geometry optimization, a series of analyses can be performed to probe the electronic characteristics of the molecule:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO provides insight into the chemical stability and reactivity of the molecule.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactions.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It allows for the investigation of hyperconjugative interactions and the stabilization energies associated with them, offering deeper insights into the molecule's stability.[3]

Predicted Data and Analysis

The following tables provide a template for the presentation of quantitative data obtained from the aforementioned computational protocol.

Table 1: Optimized Geometrical Parameters (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | C6-C1-C2 | Value |

| C2-C3 | Value | C1-C2-C3 | Value |

| C3-C4 | Value | C2-C3-C4 | Value |

| C4-C5 | Value | C3-C4-C5 | Value |

| C5-C6 | Value | C4-C5-C6 | Value |

| C1-C6 | Value | C5-C6-C1 | Value |

| C1-C7 (Aldehyde) | Value | C2-C1-C7 | Value |

| C7=O8 | Value | C6-C1-C7 | Value |

| C4-O9 (Hydroxyl) | Value | O8-C7-H10 | Value |

| O9-H11 | Value | C3-C4-O9 | Value |

| C3-Br12 | Value | C5-C4-O9 | Value |

| C5-Br13 | Value | C2-C3-Br12 | Value |

| C4-C3-Br12 | Value | ||

| C4-C5-Br13 | Value | ||

| C6-C5-Br13 | Value |

*Values are placeholders and would be populated from the output of the DFT calculations.

Table 2: Frontier Molecular Orbital Properties (Predicted)

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Global Hardness (η) | Value |

| Global Softness (S) | Value |

| Electronegativity (χ) | Value |

| Chemical Potential (μ) | Value |

| Electrophilicity Index (ω) | Value |

*Values are placeholders and would be populated from the output of the DFT calculations.

Visualizations

Visual representations are essential for interpreting the complex data generated from computational studies. The following diagrams, in DOT language, illustrate key aspects of the theoretical investigation.

Workflow of Theoretical Analysis

Caption: Workflow for the theoretical analysis of this compound.

Frontier Molecular Orbital Interactions

Caption: Frontier molecular orbital (HOMO-LUMO) energy diagram.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound using Density Functional Theory. The detailed methodology, from geometry optimization to in-depth electronic analysis, provides a clear roadmap for researchers. The structured tables and logical diagrams serve as a standardized approach for presenting and interpreting the computational results. Such theoretical insights are invaluable for understanding the fundamental properties of the molecule, which can guide its synthesis and application in drug development and materials science.

References

- 1. This compound | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document provides detailed protocols for the synthesis of this compound starting from p-cresol (B1678582). The described method involves a two-stage bromination of p-cresol, followed by hydrolysis to yield the desired product. This process is well-documented and offers high yields.

Reaction Scheme

The overall synthetic route from p-cresol to this compound is depicted below. It proceeds via the formation of 2,6-dibromo-p-cresol and a subsequent tetrabromo intermediate which is then hydrolyzed.

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents

-

p-Cresol

-

Bromine

-

o-Dichlorobenzene

-

Water

-

Methanol (B129727) (for crystallization)

-

Hexane (B92381) (for crystallization)

-

1N Hydrochloric Acid

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser with a calcium chloride drying tube

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Vacuum filtration apparatus

Protocol 1: Two-Step Bromination and Hydrolysis in o-Dichlorobenzene

This protocol is adapted from a high-yield synthesis method.[1]

Step 1: Low-Temperature Bromination (Nuclear Bromination)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer, dissolve 43.2 g (0.40 mol) of p-cresol in 200 mL of o-dichlorobenzene.

-

Cool the solution to 10°C using an ice bath.

-

Slowly add a solution of 130.0 g (0.81 mol) of bromine in 100 mL of o-dichlorobenzene from the dropping funnel over 1 hour. Maintain the reaction temperature below 40°C throughout the addition.

Step 2: High-Temperature Bromination (Side-Chain Bromination)

-

After the initial bromine addition is complete, heat the reaction mixture to 160°C.

-

Simultaneously, add another solution of 130.0 g (0.81 mol) of bromine in 100 mL of o-dichlorobenzene dropwise over 3 hours while maintaining the temperature at 160°C.

-

After the addition is complete, continue stirring the deep red mixture for an additional 30 minutes at 160°C.

Step 3: Hydrolysis and Product Isolation

-

Cool the reaction mixture to room temperature and add 145 mL of water.

-

Heat the mixture to 120°C and maintain this temperature for 4 hours to facilitate hydrolysis.

-

Cool the mixture to 5°C. The product will precipitate as a solid.

-